N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H28N4O4S and its molecular weight is 456.56. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medical contexts.
Chemical Structure and Properties
The compound's structure features a morpholinoethyl group linked to a tetrahydro-cyclopenta[d]pyrimidine moiety, which may contribute to its biological properties. The acetylphenyl and thioacetamide functionalities suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with thioacetamide groups have shown enhanced activity against various bacterial strains, suggesting a possible mechanism involving disruption of bacterial cell wall synthesis or function.
Anticancer Potential
Preliminary studies on structurally related compounds have demonstrated anticancer activity. For example, compounds containing similar morpholino and thioacetamide groups have been reported to inhibit tumor growth in vitro and in vivo. The mechanism often involves apoptosis induction and cell cycle arrest, particularly in breast and lung cancer cell lines.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory responses and cancer progression. This inhibition could lead to reduced inflammation and tumor growth.
Case Studies and Research Findings
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Antibacterial Activity : A study tested various derivatives of thioacetamides against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly enhanced antibacterial potency, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL observed for some derivatives.
Compound MIC (µg/mL) Bacterial Strain Compound A 0.5 Staphylococcus aureus Compound B 1.0 Escherichia coli Compound C 0.25 Pseudomonas aeruginosa - Anticancer Efficacy : In vitro studies on cancer cell lines revealed that the compound induced apoptosis at concentrations of 10 µM after 24 hours of exposure, with significant reductions in cell viability noted through MTT assays.
- Enzyme Inhibition : A kinetic study demonstrated that the compound inhibited COX-2 enzyme activity with an IC50 value of 15 µM, suggesting potential use as an anti-inflammatory agent.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-16(28)17-5-7-18(8-6-17)24-21(29)15-32-22-19-3-2-4-20(19)27(23(30)25-22)10-9-26-11-13-31-14-12-26/h5-8H,2-4,9-15H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZDRSOAYAXZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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